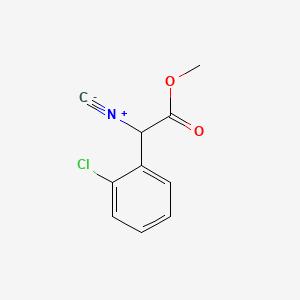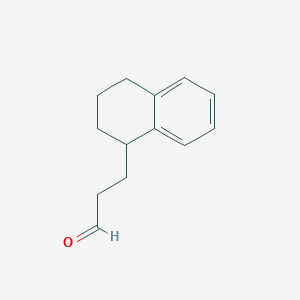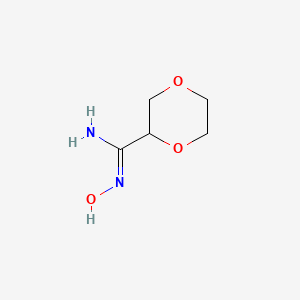
(R)-3-(2,4-Dimethoxy-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a dimethoxyphenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino group is coupled with the dimethoxyphenyl intermediate under specific conditions, often using coupling reagents like EDCI or DCC.
Deprotection and Final Assembly: The Fmoc group is removed under basic conditions, and the final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for halogenation) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis to protect amino groups.
Biology
Bioconjugation: The compound can be used to link biomolecules for various applications, including drug delivery and diagnostics.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring that the desired reactions occur selectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-dimethoxyphenyl)-3-aminopropanoic acid: Lacks the Fmoc protecting group.
3-(2,4-dimethoxyphenyl)-3-(tert-butoxycarbonylamino)propanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
The presence of the Fmoc group in 3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial. This compound’s unique combination of functional groups allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C26H25NO6 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-16-11-12-21(24(13-16)32-2)23(14-25(28)29)27-26(30)33-15-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
VFNKJIZSIZCUPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


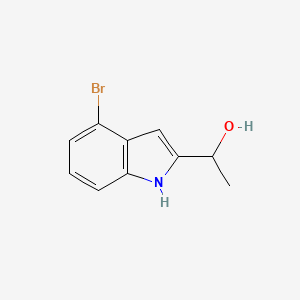
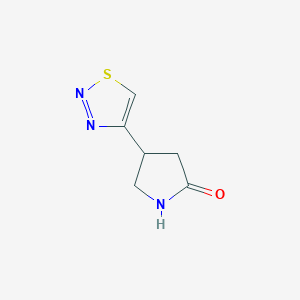
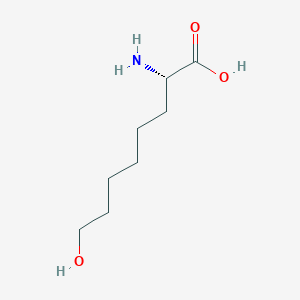



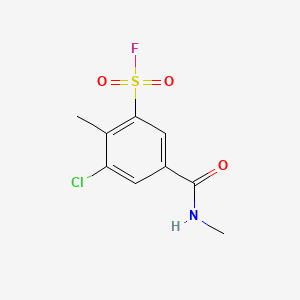
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)

